6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
6-oxo-2-(4-pentylphenyl)-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-3-4-5-12-6-8-13(9-7-12)15-18-11-14(10-17)16(20)19-15/h6-9,11H,2-5H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKJEGWHZVEIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of 4-pentylbenzaldehyde with guanidine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is then cyclized to form the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency and ensure consistent quality. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Substitution Reactions at the Pyrimidine Ring
The 1,6-dihydropyrimidine scaffold undergoes nucleophilic substitution at the 2- and 4-positions, influenced by electron-withdrawing groups (e.g., cyano and oxo).
Sulfur-Containing Derivatives
-
Thioether Formation : Reaction with alkyl/aryl halides in the presence of anhydrous KCO in DMF yields thioether derivatives. For example:
Observed in the synthesis of analogous compounds (e.g., 4-nitrobenzyl substitution via S-alkylation) .
Hydrazine-Mediated Functionalization
-
Hydrazino Derivatives : Treatment with hydrazine hydrate forms 2-hydrazinyl derivatives, enabling further condensation with aldehydes to generate Schiff bases (e.g., 2-[(2E)-benzylidene hydrazino] derivatives) .
Cyano Group Transformations
The 5-carbonitrile group participates in hydrolytic and cyclization reactions:
Hydrolysis
-
Acidic Hydrolysis : Converts the cyano group to a carboxylic acid under reflux with concentrated HCl or HSO:
Cyclization with Thiourea/Urea
-
Thiadiazole Formation : Reaction with thiourea in acidic media forms fused 1,3,4-thiadiazole derivatives, enhancing antimicrobial activity .
Oxo Group Reactivity
The 6-oxo group engages in condensation and redox reactions:
Condensation with Aldehydes
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form hydrazone-linked derivatives, confirmed by IR (C=N stretch at ~1600 cm) and H NMR (δ ~8–9 ppm for imine protons) .
Reduction
-
Dihydropyrimidine → Pyrimidine : Catalytic hydrogenation or NaBH reduces the dihydro ring to a fully aromatic pyrimidine, altering electronic properties .
Electrophilic Aromatic Substitution
The 4-pentylphenyl substituent directs electrophilic attacks to the para position:
| Reaction | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO, HSO | 4-Pentyl-3-nitro-phenyl analog | |
| Sulfonation | SO, HSO | Sulfonic acid derivative |
Catalytic and Mechanistic Insights
-
Biginelli Reaction Derivatives : The compound serves as a precursor for multi-component reactions catalyzed by Lewis acids (e.g., Zn(OTf), Sc(OTf)), forming pyrimido[4,5-d]pyrimidines .
-
Hydrogen-Bond-Directed Cyclization : N–H···O interactions stabilize cyclic dimers (R_2$$$$^2(8) motif), crucial for crystal packing and reactivity .
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research indicates that compounds similar to 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile exhibit antiviral properties. For instance, pyrimidine derivatives have been shown to inhibit the activity of enzymes critical for viral replication, such as reverse transcriptase and thymidine phosphorylase. These enzymes are pivotal in the lifecycle of viruses like HIV and herpes simplex virus (HSV) .
Anticancer Properties
The compound's structure suggests potential anticancer activity by modulating cellular pathways associated with tumor growth. Pyrimidine-based drugs have been documented to target key enzymes involved in nucleic acid synthesis, which is essential for cancer cell proliferation . Inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of various substituents on the pyrimidine ring affects its biological activity significantly. For example:
| Substituent | Effect on Activity |
|---|---|
| Alkyl groups | Increase lipophilicity and bioavailability |
| Electron-withdrawing groups | Enhance binding affinity to target enzymes |
| Aromatic rings | Improve selectivity towards specific biological targets |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to modify this compound leads to a library of derivatives with potentially enhanced biological activities.
Case Study: Synthesis Pathway
A notable synthesis pathway involves the reaction of 4-pentylphenyl isocyanate with appropriate pyrimidine precursors under controlled conditions. This method has been optimized for yield and purity, producing derivatives suitable for biological testing .
Potential Applications in Other Fields
Beyond medicinal chemistry, this compound may find applications in:
Agricultural Chemistry
Compounds similar to this compound have been explored as agrochemicals due to their potential herbicidal or fungicidal properties. Their ability to inhibit specific biochemical pathways in plants could lead to effective pest control solutions.
Material Science
The unique structural characteristics of dihydropyrimidines lend themselves to applications in material science, particularly in the development of polymers or nanomaterials with specific electrical or optical properties.
Mechanism of Action
The mechanism by which 6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent at Position 2 | Substituent at Position 4 | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound* | 4-Pentylphenyl | N/A | Not reported | Not reported | Nitrile, carbonyl |
| 4-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-... | (4-Nitrobenzyl)thio | 4-Chlorophenyl | Not reported | Not reported | Thioether, nitro, nitrile |
| 6-Oxo-4-phenyl-2-(2-(3-phenylallylidene)hydrazinyl)-... | Hydrazinyl-linked allylidene | Phenyl | 264–267 | 71 | Hydrazine, nitrile, carbonyl |
| 4-(4-Methoxyphenyl)-2-((2-phenylethyl)sulfanyl)-... | (2-Phenylethyl)sulfanyl | 4-Methoxyphenyl | Not reported | Not reported | Sulfanyl, methoxy, nitrile |
| 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-... | (4-Chlorophenyl)amino | 3-Fluoro-4-methoxyphenyl | Not reported | Not reported | Amino, fluoro, methoxy |
*Data inferred from structural analogs in .
- Impact of Substituents: Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance binding to enzymatic targets (e.g., SARS-CoV 3CLpro) by increasing electrophilicity . Sulfanyl/Thioether Groups: Contribute to hydrogen bonding and hydrophobic interactions in enzyme inhibition .
Antiviral Activity:
- The analog 4-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exhibited an IC50 of 6.1 μM against SARS-CoV 3CLpro, attributed to its nitro and thioether groups stabilizing interactions with the protease active site .
- 4-(4-Methoxyphenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-... showed maximum binding energy (−9.2 kcal/mol) in molecular docking studies against SARS-CoV-2 M<sup>pro</sup>, outperforming benzoic acid derivatives .
Cytotoxicity and Solubility:
- Compounds with bulky substituents (e.g., 3-hydroxy-6-oxo-8-phenyl-... ) often exhibit low solubility in polar solvents like DMSO, limiting their bioavailability .
- Derivatives with shorter alkyl chains (e.g., methylthio) demonstrate moderate cytotoxicity in MTT assays, suggesting a balance between activity and safety .
Structural Insights from Crystallography
Biological Activity
6-Oxo-2-(4-pentylphenyl)-1,6-dihydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H16N3O
- Molecular Weight : 252.31 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers indicating similar structures.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial and antifungal activities, comparable to standard antibiotics like ampicillin.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it may inhibit the growth of various cancer cell lines by modulating cellular pathways associated with proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings were as follows:
- Cell Viability : The compound reduced cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
- Mechanism of Action : The study suggested that the compound induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds that exhibit anti-inflammatory properties are valuable in therapeutic applications.
Research Findings
In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
Table 2: Anti-inflammatory Effects
| Treatment Concentration (µM) | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound at 10 | 100 | 150 |
| Compound at 25 | 50 | 100 |
These results suggest a dose-dependent reduction in inflammatory markers, indicating potential therapeutic applications in inflammatory diseases.
Q & A
Q. Key Conditions :
- Solvent choice (DMF enhances reactivity but may complicate purification).
- Base selection (K₂CO₃ vs. weaker bases).
- Crystallization solvent (water or ethanol for purity optimization).
Advanced: How can computational methods optimize the synthesis and functionalization of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity. For example:
- Reaction Path Search : Using software like Gaussian or ORCA, researchers model substituent effects on pyrimidine reactivity. highlights integration with experimental data to narrow optimal conditions (e.g., solvent, catalyst) .
- Hydrogen Bonding Analysis : Computational studies of intermolecular N–H⋯O interactions (as observed in X-ray data ) guide crystal engineering for improved solubility or stability.
Q. Methodology :
- Combine DFT with experimental NMR/IR to validate electronic effects of substituents (e.g., 4-pentylphenyl vs. methyl groups) .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : ¹H NMR identifies proton environments (e.g., NH at δ 13.55 ppm in DMSO-d₆), while ¹³C NMR assigns carbons (e.g., CN at 115.55 ppm) .
- X-ray Crystallography : Resolves molecular planarity and dimer formation via N–H⋯O hydrogen bonds (bond distance ~2.8–3.0 Å) .
Q. Methodology :
- Combine Hammett plots (σ values) with kinetic studies to quantify electronic vs. steric contributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
